Welcome to the BenchChem Online Store!
molecular formula C10H8N4O2 B8489827 3-Nitro-N-(pyridin-2-yl)pyridin-2-amine CAS No. 71008-51-0

3-Nitro-N-(pyridin-2-yl)pyridin-2-amine

Cat. No. B8489827
M. Wt: 216.20 g/mol
InChI Key: VXZKJRZDVQZVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08653089B2

Procedure details

2-Chloro-3-nitropyridine (3.42 g, 21.60 mmol) and pyridine-2-ylamine (6.09 g, 0.65 mol) in DMF (20 mL) were stirred together at 80° C. for 18 h. The reaction mixture was concentrated in vacuo and the residue purified by chromatography (SiO2 0-5% methanol in DCM) to give the title compound as an orange solid (1.68 g, 36%). LCMS (method H): Rt 1.45 min, [M+H]+ 217.
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
6.09 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
36%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[NH2:17]>CN(C=O)C>[N+:8]([C:7]1[C:2]([NH:17][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][N:11]=2)=[N:3][CH:4]=[CH:5][CH:6]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
3.42 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
6.09 g
Type
reactant
Smiles
N1=C(C=CC=C1)N
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography (SiO2 0-5% methanol in DCM)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)NC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.